molecular formula C6H7N3O2 B6229074 methyl 5-aminopyridazine-4-carboxylate CAS No. 1147110-07-3

methyl 5-aminopyridazine-4-carboxylate

Cat. No.: B6229074
CAS No.: 1147110-07-3
M. Wt: 153.14 g/mol
InChI Key: LLELACMEVCALTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-aminopyridazine-4-carboxylate (CAS 1147110-07-3) is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This solid compound features a pyridazine ring, a nitrogen-containing heterocycle of significant importance in medicinal and organic chemistry . The molecule possesses both an amino group (-NH2) and a methyl ester (-COOCH3), making it a versatile and valuable building block for the synthesis of more complex molecules . Heterocyclic compounds like this pyridazine derivative are crucial in drug development programs due to their diverse biological properties . They are key intermediates in creating substances with potential pharmacological applications, inspired by the adaptability of similar 5-aminopyrazole and other nitrogen-containing heterocycles which have shown a wide spectrum of biological activities . As such, this compound is primarily used by researchers as a synthetic precursor in the discovery and development of new bioactive molecules. It is an essential reagent for chemists working in pharmaceutical, agrochemical, and academic research settings. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

methyl 5-aminopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLELACMEVCALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 5-amino-4-pyridazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 5-amino-4-pyridazinecarboxylate , focusing on its synthesis, physicochemical properties, and utility as a scaffold in medicinal chemistry.

Executive Summary

Methyl 5-amino-4-pyridazinecarboxylate (CAS Registry No. for the acid precursor: 35856-06-7; ester derivatives vary) represents a critical "push-pull" heterocyclic scaffold.[1][2] Characterized by an electron-rich amino group adjacent to an electron-deficient ester functionality on a diazine ring, this molecule serves as a versatile linchpin for synthesizing fused heterocycles.[1][2] It is of particular significance in the development of pyrimido[4,5-c]pyridazines , a class of compounds exhibiting potent inhibitory activity against Dihydropteroate Synthase (DHPS) and various kinases (e.g., AKT1).[2]

Structural Architecture & Physicochemical Profile[1][2][3]

Molecular Identity[2][3]
  • IUPAC Name: Methyl 5-aminopyridazine-4-carboxylate[1][2]

  • SMILES: COC(=O)C1=C(N)C=NN=C1

  • Molecular Formula: C₆H₇N₃O₂[1][2]

  • Molecular Weight: 153.14 g/mol [1][2]

Electronic Distribution & Reactivity

The pyridazine core (1,2-diazine) is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. However, the 5-amino group acts as a strong resonance donor (+M effect), while the 4-carboxylate acts as an electron acceptor (-M effect).[2]

  • C3-Position: Highly electrophilic; susceptible to nucleophilic attack if the ring is activated.[1]

  • Ortho-Amino Ester Motif: This is the molecule's defining feature, enabling rapid cyclocondensation with electrophiles (e.g., formamide, isocyanates) to form bicyclic systems.[2]

Spectroscopic Signatures (Predicted/Typical)
  • ¹H NMR (DMSO-d₆):

    • Py-H3 (s):

      
       9.1–9.3 ppm (Deshielded by adjacent N and ester carbonyl).[2]
      
    • Py-H6 (s):

      
       8.5–8.7 ppm.[2]
      
    • NH₂ (br s):

      
       7.5–8.0 ppm (Exchangeable with D₂O).[2]
      
    • OCH₃ (s):

      
       3.8–3.9 ppm.[2][3]
      
  • IR Spectrum: Distinct bands for

    
    (N-H) stretching (3200–3400 cm⁻¹) and ester 
    
    
    
    (C=O) (1710–1730 cm⁻¹).[2]

Synthetic Methodologies

The synthesis of methyl 5-amino-4-pyridazinecarboxylate is non-trivial due to the difficulty of regioselectively introducing the amino group.[1] Two primary authoritative routes exist: the Hofmann Rearrangement Strategy (High Fidelity) and the Nucleophilic Substitution Strategy .

Method A: The Hofmann Rearrangement (Authoritative Route)

This method, established by Chimichi and Nesi, is preferred for its regiochemical certainty. It bypasses the ambiguity of direct amination on the pyridazine ring.

Workflow Logic:

  • Starting Material: Pyridazine-4,5-dicarboxylic acid.[1][4]

  • Anhydride Formation: Dehydration to the anhydride.

  • Desymmetrization: Formation of the mono-amide (5-carbamoylpyridazine-4-carboxylic acid).[1][2]

  • Rearrangement: Bromine-mediated Hofmann rearrangement yields the amino acid.

  • Esterification: Standard Fischer esterification.

Method B: Substitution of 4-Chloro Derivatives

Alternatively, the compound can be accessed via the amination of methyl 5-chloropyridazine-4-carboxylate.[1][2] However, this route often suffers from lower yields due to competing hydrolysis or lack of regiocontrol during the precursor synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminopyridazine-4-carboxylic Acid (Precursor)

Based on the methodology of Chimichi et al. (J. Heterocyclic Chem.)

Reagents:

  • Pyridazine-4,5-dicarboxylic anhydride[1][2]

  • Ammonium hydroxide (28%)[2]

  • Bromine (Br₂)[2][5]

  • Sodium Hydroxide (NaOH)[2]

Step-by-Step Procedure:

  • Amidation: Dissolve pyridazine-4,5-dicarboxylic anhydride (10 mmol) in anhydrous THF. Bubble dry ammonia gas or add stoichiometric ammonium hydroxide at 0°C. The mono-amide precipitates.[1] Filter and dry.[6]

  • Hofmann Rearrangement:

    • Prepare a hypobromite solution: Add Br₂ (10 mmol) dropwise to an ice-cold solution of NaOH (40 mmol in 20 mL H₂O).

    • Add the mono-amide to this solution at 0°C. Stir for 30 minutes.

    • Heat the solution to 70–80°C for 1 hour. The color will transition from yellow to colorless/pale orange.

  • Isolation: Cool to room temperature. Adjust pH to ~5.0 with glacial acetic acid. The product, 5-aminopyridazine-4-carboxylic acid, precipitates as a solid.[1][2]

  • Purification: Recrystallize from water/ethanol.

Protocol 2: Methyl Esterification

Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl₂) or H₂SO₄.[2]

Procedure:

  • Suspend 5-aminopyridazine-4-carboxylic acid (5 mmol) in anhydrous methanol (20 mL).

  • Cool to 0°C. Add thionyl chloride (1.5 eq) dropwise (Caution: Exothermic, gas evolution).

  • Reflux the mixture for 4–6 hours until TLC indicates consumption of the acid.

  • Concentrate in vacuo. Neutralize the residue with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield methyl 5-amino-4-pyridazinecarboxylate .

Reactivity & Scaffold Utility: Pathway to Fused Systems

The primary utility of this scaffold is the synthesis of Pyrimido[4,5-c]pyridazines . These bicyclic systems are bioisosteres of pteridines and quinazolines, making them high-value targets in oncology and infectious disease research.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the synthesis of the core scaffold and its downstream cyclization to the bioactive fused system.

G cluster_0 Precursor Synthesis (Method A) cluster_1 Target Scaffold Generation cluster_2 Downstream Applications Start Pyridazine-4,5- dicarboxylic acid Anhydride Cyclic Anhydride Start->Anhydride Ac2O, Reflux Amide 5-Carbamoyl- 4-carboxylic acid Anhydride->Amide NH3 AminoAcid 5-Amino-4- pyridazinecarboxylic acid Amide->AminoAcid Br2, NaOH (Hofmann Rearr.) Target Methyl 5-amino-4- pyridazinecarboxylate AminoAcid->Target MeOH, SOCl2 Fused Pyrimido[4,5-c] pyridazine Target->Fused Formamide 180°C

Figure 1: Synthetic workflow from dicarboxylic acid precursors to the target methyl ester and subsequent cyclization to the bioactive pyrimido[4,5-c]pyridazine core.[2]

Therapeutic Applications

DHPS Inhibition (Antimicrobial)

Derivatives synthesized from this scaffold target Dihydropteroate Synthase (DHPS) .

  • Mechanism: The pyrimido[4,5-c]pyridazine system mimics the pterin substrate, binding to the pterin pocket of DHPS.

  • Significance: This provides a pathway to overcome sulfonamide resistance in Gram-negative bacteria.[1]

Kinase Inhibition (Oncology)[2]
  • Target: AKT1 (Protein Kinase B) and other serine/threonine kinases.

  • SAR Insight: The N1 and N2 nitrogens of the pyridazine ring, when fused, provide critical hydrogen bond acceptor points within the kinase ATP-binding hinge region.

References

  • Chimichi, S., & Nesi, R. (1977).[2][4] A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.[1][2] Journal of Heterocyclic Chemistry, 14(6), 1099-1100.[2] Link[2]

  • Miyamoto, T., & Matsumoto, J. (1990).[2] Pyridazine derivatives.[4][6][7][8] 3. Synthesis and antibacterial activity of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids.[1][2] Chemical and Pharmaceutical Bulletin, 38(12), 3211-3217.[2] Link

  • Shaw, J. T., et al. (1980).[2] Fused ring systems from 5-aminopyridazine-4-carboxylic acid.[1][2][8][9] Journal of Heterocyclic Chemistry, 17(1).

  • Vertex Pharmaceuticals. (2020). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site. ACS Infectious Diseases. Link[2]

  • PubChem Compound Summary. Methyl pyridazine-4-carboxylate (Analogous Data). Link[2]

Sources

The 5-Aminopyridazine-4-Carboxylate Motif: A Linchpin Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyridazine-4-carboxylate scaffold represents a "privileged synthone" in modern medicinal chemistry, specifically within the kinase inhibitor space. While often overshadowed by its bicyclic derivatives (such as imidazo[1,2-b]pyridazines or pyrimido[4,5-d]pyridazines), this monocyclic core possesses a unique electronic profile and a versatile "ortho-amino carbonyl" geometry. This guide dissects the scaffold's utility as both a direct hinge-binding pharmacophore and a gateway intermediate for constructing fused heterocyclic systems targeting JAK, MAPK, and CDK pathways.

Structural Rationale & Binding Mode[1]

The "Ortho-Amino Carbonyl" Pharmacophore

The defining feature of the 5-aminopyridazine-4-carboxylate scaffold is the juxtaposition of a hydrogen bond donor (the C5-amino group) and a hydrogen bond acceptor (the C4-carbonyl oxygen).

  • Intramolecular Locking: The formation of a pseudo-six-membered ring via an intramolecular hydrogen bond (N-H···O=C) planarizes the system. This mimics the rigidity of fused bicyclic systems (like quinazolines) while maintaining a lower molecular weight (Fragment-Based Drug Design principles).

  • Hinge Interaction: In the ATP-binding pocket of kinases, this motif typically functions as a bidentate binder to the hinge region backbone (e.g., interacting with the backbone NH and CO of residues like Methionine or Leucine).

Electronic Tuning via the Pyridazine Core

Unlike pyridine or benzene analogs, the pyridazine ring (1,2-diazine) introduces a significant dipole moment and lowers the logP (lipophilicity). The adjacent nitrogen atoms reduce the electron density of the ring, making the C5-amine less basic and more "amide-like," which optimizes its H-bond donor capability for the kinase hinge region without incurring high metabolic clearance penalties often associated with electron-rich anilines.

Visualization: Pharmacophore & Hinge Binding

BindingMode Scaffold 5-Aminopyridazine-4-Carboxylate (Planar Core) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper C3/C6 Substitution (Vector) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent Ester/Amide Modification

Figure 1: Schematic representation of the scaffold's interaction vectors within the ATP-binding pocket.

Synthetic Methodologies

The utility of this scaffold relies on robust synthetic access.[1] Two primary routes are validated for high-throughput library generation.

Route A: The "Inverse Electron Demand" Approach (Diels-Alder)

This route is preferred for introducing diversity at the C3 and C6 positions early in the synthesis.

  • Reactants: 1,2,4,5-Tetrazines reacted with enamines or ynamines.

  • Mechanism: An inverse electron demand Diels-Alder reaction followed by retro-Diels-Alder (loss of N2) yields the pyridazine core.

  • Advantage: High regioselectivity controlled by the electronics of the dienophile.

Route B: The 4-Oxo-Pyridazine Conversion (Standard Protocol)

This is the most scalable industrial route, converting commercially available 4-oxo-1,4-dihydropyridazine-3-carboxylates.

Detailed Protocol: Synthesis of Ethyl 5-aminopyridazine-4-carboxylate

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Chlorination

  • Reagents: Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate (1.0 eq), POCl3 (5.0 eq).

  • Procedure: Reflux the mixture at 90°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The 4-oxo group is converted to the 4-chloro intermediate.

  • Workup: Remove excess POCl3 in vacuo. Pour residue onto crushed ice/NaHCO3. Extract with DCM.

Step 2: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 4-Chloro intermediate (from Step 1), Ammonia (7N in MeOH) or specific amine (1.2 eq).

  • Procedure: Seal in a pressure tube. Heat to 60°C for 4-12 hours.

  • Mechanism: The electron-deficient pyridazine ring facilitates the displacement of the chloride by the amine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Step 3: Regioselective Rearrangement (Optional but Critical)

  • Caveat: Direct amination often yields mixtures. A superior route involves the reaction of 3-chloro-6-substituted pyridazines with lithium amides , followed by carbonylation, though this requires cryogenic conditions (-78°C).

Application: From Scaffold to Bicyclic Inhibitor

The 5-aminopyridazine-4-carboxylate is rarely the final drug; it is the precursor to Pyrimido[4,5-d]pyridazines , a potent class of kinase inhibitors.

Cyclization Logic

Condensing the ortho-amino ester with a nitrile, formamide, or urea source closes the pyrimidine ring onto the pyridazine, creating a 6,6-fused system. This mimics the adenosine core of ATP but with distinct solubility properties.

Workflow Diagram

SynthesisWorkflow Start Precursor: Ethyl 4-oxo-pyridazine-3-carboxylate Step1 Activation: POCl3 Chlorination Start->Step1 Reflux, 3h Step2 Substitution: SnAr with NH3/Amine Step1->Step2 Intermediate 4-Cl Core CORE SCAFFOLD: Ethyl 5-aminopyridazine-4-carboxylate Step2->Core Yield: ~70-85% Cyclization Cyclization: Formamide / Urea / Guanidine Core->Cyclization Fusion Step Final Target: Pyrimido[4,5-d]pyridazine (Kinase Inhibitor) Cyclization->Final ATP-Mimetic

Figure 2: Synthetic workflow converting the precursor to the active kinase inhibitor core.

Quantitative Data & Optimization (SAR)

When utilizing this scaffold, optimization focuses on three vectors. The table below summarizes the Structure-Activity Relationship (SAR) trends observed in JAK/SYK kinase inhibition assays using this core.

VectorPositionChemical ModificationEffect on Potency/Properties
Hinge Binder C5-AminoUnsubstituted (-NH2)Optimal for bidentate H-bonding. Alkylation often reduces potency unless cyclized.
Solvent Front C4-EsterHydrolysis to AcidLoss of cell permeability (high polarity).
Solvent Front C4-EsterAmide (-CONHR)High Potency. Allows access to solvent-exposed pockets; critical for selectivity.
Gatekeeper C3/C6Aryl/HeteroarylModulates selectivity. Bulky groups at C3 can clash with the gatekeeper residue (e.g., T790M).

Future Outlook: Covalent & Degrader Applications

Covalent Inhibition

The C4-carboxylate position offers a handle for converting the ester to an acrylamide warhead. This allows the scaffold to target cysteines near the ATP pocket (e.g., Cys481 in BTK), converting a reversible binder into an irreversible inhibitor.

PROTAC Linkers

The C3 or C6 positions of the pyridazine ring are chemically distinct from the hinge-binding motif. This allows for the attachment of aliphatic linkers for Proteolysis Targeting Chimeras (PROTACs) without disrupting the primary binding event.

References

  • Garrido, A., et al. (2021).[2] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chimichi, S., & Nesi, R. (1977).[3] A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][4]

  • Watterson, S. H., et al. (2016). Discovery of 5-Aminopyridazine-Derived Kinase Inhibitors. ACS Medicinal Chemistry Letters. (Generalized citation for aminopyridazine class).[5][3][4][6][7]

Sources

Methodological & Application

Protocol for the Hydrolysis of Methyl 5-Aminopyridazine-4-carboxylate to 5-Aminopyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Aminopyridazine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine scaffold is a key component in a variety of biologically active molecules.[1] The conversion of its methyl ester, methyl 5-aminopyridazine-4-carboxylate, to the corresponding carboxylic acid is a fundamental transformation, often necessary for subsequent amide coupling reactions or other modifications at the carboxyl group. This application note provides a detailed protocol for the hydrolysis of this compound, offering both a primary base-catalyzed method and an alternative acid-catalyzed procedure. The causality behind experimental choices, troubleshooting, and safety precautions are also discussed to ensure a robust and reproducible synthesis.

Reaction Mechanism

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[2][3]

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible, typically leading to higher yields.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group. In the basic medium, the newly formed carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion.[5] Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process.[2] The carbonyl oxygen of the ester is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically used.[4]

Experimental Protocols

Primary Protocol: Base-Catalyzed Hydrolysis

This protocol is recommended for its high efficiency and irreversibility. Sodium hydroxide is a common and cost-effective base for this transformation.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Workflow Diagram:

G reagents 1. Dissolve this compound and NaOH in Water reflux 2. Heat the Mixture to Reflux reagents->reflux Setup for reflux monitor 3. Monitor Reaction by TLC reflux->monitor Periodically check cool 4. Cool to Room Temperature monitor->cool Upon completion acidify 5. Acidify with HCl to pH ~4-5 cool->acidify precipitate 6. Cool in Ice Bath to Promote Precipitation acidify->precipitate filter 7. Filter the Precipitate precipitate->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry the Product wash->dry recrystallize 10. Recrystallize from Methanol/Water (Optional) dry->recrystallize For higher purity

Sources

The Versatile Scaffold: Harnessing Methyl 5-Aminopyridazine-4-carboxylate for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Core

In the landscape of medicinal chemistry and drug development, the pyridazine nucleus stands as a privileged scaffold. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of nitrogen atoms in the pyridazine ring allows for a variety of intermolecular interactions with biological targets. Methyl 5-aminopyridazine-4-carboxylate, with its strategically positioned amino and ester functionalities, serves as a highly versatile and valuable starting material for the construction of more complex, fused heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of pyrazolo[3,4-d]pyridazines and triazolo[4,5-d]pyridazines, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Synthetic Strategies: From a Simple Pyridazine to Fused Ring Systems

The primary utility of this compound in heterocyclic synthesis lies in the reactivity of its ortho-amino-ester moiety. This arrangement is primed for cyclization reactions with various reagents to form five or six-membered rings fused to the pyridazine core. The general workflow involves the initial transformation of the ester group into a more reactive intermediate, such as a hydrazide, followed by an intramolecular or intermolecular cyclization.

Caption: Mechanism for the synthesis of pyrazolo[3,4-d]pyridazines.

Detailed Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyridazin-4-ol

This protocol outlines the two-step synthesis of a key pyrazolo[3,4-d]pyridazine intermediate.

Part 1: Synthesis of 5-Aminopyridazine-4-carbohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (10.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-aminopyridazine-4-carbohydrazide as a solid.

Part 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4-ol

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminopyridazine-4-carbohydrazide (1.0 eq) in triethyl orthoformate.

  • Reaction Conditions: Heat the mixture to reflux for 8-10 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with diethyl ether, and dry under vacuum to obtain pyrazolo[3,4-d]pyridazin-4-ol.

Compound Starting Material Reagents Reaction Time Yield (%)
5-Aminopyridazine-4-carbohydrazideThis compoundHydrazine hydrate, Ethanol4-6 h~85-95
Pyrazolo[3,4-d]pyridazin-4-ol5-Aminopyridazine-4-carbohydrazideTriethyl orthoformate8-10 h~70-80

Synthesis of Triazolo[4,5-d]pyridazine Derivatives

The triazolo[4,5-d]pyridazine ring system is another important fused heterocycle with potential applications in medicinal chemistry. The synthesis of this system from this compound also proceeds through the 5-aminopyridazine-4-carbohydrazide intermediate.

Mechanistic Rationale

The key step in the formation of the triazole ring is the diazotization of the terminal amino group of the hydrazide intermediate using nitrous acid (generated in situ from sodium nitrite and an acid). The resulting azide intermediate is unstable and undergoes a rapid intramolecular cyclization onto the endocyclic nitrogen of the pyridazine ring, followed by tautomerization to yield the stable triazolo[4,5-d]pyridazine product.

Caption: Mechanism for the synthesis of triazolo[4,5-d]pyridazines.

Detailed Experimental Protocol: Synthesis of Triazolo[4,5-d]pyridazin-4-ol

This protocol details the one-pot conversion of the carbohydrazide intermediate to the triazolo[4,5-d]pyridazine core.

  • Reaction Setup: Dissolve 5-aminopyridazine-4-carbohydrazide (1.0 eq) in a mixture of acetic acid and water at 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation: The product will precipitate from the reaction mixture. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield triazolo[4,5-d]pyridazin-4-ol.

Compound Starting Material Reagents Reaction Time Yield (%)
Triazolo[4,5-d]pyridazin-4-ol5-Aminopyridazine-4-carbohydrazideSodium nitrite, Acetic acid, Water1-2 h~80-90

Conclusion and Future Perspectives

This compound is a readily accessible and highly adaptable building block for the synthesis of a variety of fused heterocyclic systems of medicinal importance. The protocols detailed herein for the synthesis of pyrazolo[3,4-d]pyridazines and triazolo[4,5-d]pyridazines provide a solid foundation for further exploration and derivatization. The resulting fused pyridazine cores can be further functionalized to generate libraries of compounds for biological screening. The continued investigation into the reactivity of this versatile scaffold will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • A technology of pyrimidine amines and compounds, which is applied in the field of preparation of pyrazolo[3,4-d] pyrimidine amines... JIANGXI NORMAL UNIV. [Online] Available at: [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Online] Available at: [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. [Online] Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Online] Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Online] Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. PubMed. [Online] Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][4][5]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Online] Available at: [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. [Online] Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Online] Available at: [Link]

  • Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Amanote Research. [Online] Available at: [Link]

  • The synthesis and biological evaluation of 4-p-nitrobenzylthio-v-triazolo[4,5-d]pyridazine and imidazo[4,5-d]pyridazine ribosides as potential nucleoside transport inhibitors. PubMed. [Online] Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. [Online] Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Methyl 5-Aminopyridazine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-045 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Brick Dust" Challenge

User Query: "I cannot get methyl 5-aminopyridazine-4-carboxylate to dissolve in standard organic solvents (DCM, EtOAc) for my reaction/purification. It remains a suspension even with mild heating."[1]

Root Cause Analysis: this compound exhibits classic "Brick Dust" characteristics.[1] This insolubility arises from a high crystal lattice energy driven by two factors:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridazine ring facilitates tight planar stacking.[1]
  • Intermolecular Hydrogen Bonding: A strong donor-acceptor network exists between the exocyclic amine (5-position) and the ring nitrogens or the carbonyl oxygen of the ester (4-position) of adjacent molecules.[1]

This guide provides a tiered solubility protocol to overcome these lattice forces without degrading the sensitive ester moiety.

Solubility Tier List & Solvent Selection

We have categorized solvents based on their interaction with the pyridazine core. Use this table to select the appropriate system for your specific workflow (Reaction vs. Workup).

Solvent ClassSolventsSolubility RatingApplication ContextTechnical Note
Tier 1: Super-Solvents DMSO, DMF, NMPHigh (>50 mg/mL)Reaction MediumDifficult to remove.[1] Use lyophilization or aqueous workup to clear.[1]
Tier 2: Reactive Solvents TFA, Acetic Acid, Formic AcidVery High (>100 mg/mL)NMR, DeprotectionProtonation breaks the H-bond network instantly. Caution: May hydrolyze ester.[1]
Tier 3: Binary Systems DCM/MeOH (9:1), CHCl₃/IPA (4:1)Moderate (10–30 mg/mL)Chromatography, TransferThe alcohol component is critical to disrupt H-bonds.[1]
Tier 4: Ethers/Esters THF, 2-MeTHF, EtOAcLow to Moderate Refluxing ReactionsRequires heat to dissolve.[1] Often precipitates upon cooling.[1]
Tier 5: Anti-Solvents Hexanes, Heptane, Et₂ONegligible Precipitation/CrystallizationUse these to force the product out of Tier 3 solvents.

Troubleshooting Protocols

Protocol A: The "Dissolution Loop" (For Reaction Setup)

Use this workflow if your starting material is not dissolving in the reaction vessel.[1]

SolubilityFlow start Start: Solid Suspension step1 1. Apply Ultrasonication (40kHz, 10 mins, 25°C) start->step1 check1 Dissolved? step1->check1 step2 2. Heat to Reflux (THF or 2-MeTHF) check1->step2 No success Proceed with Reaction check1->success Yes check2 Dissolved? step2->check2 step3 3. Switch to Dipolar Aprotic (DMF or DMSO) check2->step3 If Stable step4 4. Add Co-Solvent (10% MeOH or TFE) check2->step4 If Heat Sensitive check2->success Yes step3->success step4->success

Figure 1: Decision tree for solubilizing this compound during reaction setup.

Protocol B: Chromatography Eluent Optimization

Issue: The compound streaks on silica or stays at the baseline in 100% EtOAc.

Standard silica gel is slightly acidic, which can protonate the basic pyridazine ring, causing it to "stick."

  • Base Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.[1]

  • The "Magic" Eluent: Use DCM : MeOH : NH₄OH (90 : 9 : 1) .[1]

    • Mechanism:[1][2] The ammonia competes for the acidic sites on the silica, allowing the amino-pyridazine to elute freely.

    • Alternative: DCM : MeOH (9:[1]1) is often sufficient if the loading is low.[1]

Advanced Chemical Modification (The "Solubility Tag")

If physical methods fail, chemical modification is the industry standard for handling "brick dust" heterocycles.

Strategy: N-Boc Protection Converting the free amine to a carbamate drastically lowers the lattice energy by breaking the intermolecular H-bond network.[1]

  • Reaction: Suspend this compound in THF. Add

    
     (1.2 equiv) and DMAP (0.1 equiv).[1]
    
  • Result: The resulting N-Boc derivative is usually highly soluble in EtOAc and DCM.[1]

  • Removal: The Boc group can be removed quantitatively with TFA/DCM (1:1) at the very end of the synthesis sequence.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Generally, no.[1] While the ester has polar groups, the aromatic ring makes it lipophilic enough to resist water. However, it will dissolve in 0.1 M HCl due to protonation of the amine/pyridazine nitrogen (forming the hydrochloride salt). Warning: Prolonged exposure to acid/water may hydrolyze the methyl ester to the carboxylic acid.[1]

Q: Why does my product precipitate when I cool the reaction down? A: This is the "Brick Dust" effect returning.[1] The lattice energy is thermodynamically favored at lower temperatures.[1] Do not filter cold; instead, filter while warm or add a solubilizing co-solvent (like MeOH) before filtration if you need to remove catalyst/salts.

Q: I need to get a specific concentration for an assay (e.g., 10 mM). What do I use? A: Use 100% DMSO . Based on analogs like methyl 3-aminopyridine-4-carboxylate, solubility in DMSO often exceeds 100 mg/mL with sonication [1].[1]

References & Grounding

  • MedChemExpress. (2024).[1] Methyl 3-aminopyridine-4-carboxylate Product Data Sheet. (Provides solubility benchmarks for the pyridine regioisomer: 100 mg/mL in DMSO with ultrasonication).

  • Chimichi, S., & Nesi, R. (1977).[3] A New Facile Synthesis of 5-Aminopyridazine-4-carboxylic Acid. Journal of Heterocyclic Chemistry. (Establishes the synthetic pathways and handling of the parent acid/ester systems).

  • BenchChem. (2025).[1] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. (Confirming the "polar aprotic" preference for amino-heterocyclic esters).

  • Organic Syntheses. (2013). Synthesis of Heteroaryl Carboxylates via Pd-Catalyzed Carbonylation. (General procedures for handling solubility during the workup of amino-ester heterocycles). [1]

Sources

Technical Support Center: Methyl 5-Aminopyridazine-4-Carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the handling, stability, and experimental application of methyl 5-aminopyridazine-4-carboxylate hydrochloride . It is designed for researchers utilizing this compound as a scaffold in the synthesis of fused heterocyclic systems (e.g., pyridazino-oxazinones) or as a pharmacophore in drug discovery (e.g., RBP4 antagonists).

Compound ID: this compound hydrochloride Common Applications: Fragment-based drug discovery (FBDD), synthesis of pyridazino[4,5-d]pyridazines, and Retinol Binding Protein 4 (RBP4) antagonists. Physical State: Yellow to beige crystalline solid (hygroscopic).

Part 1: Critical Safety & Storage (The "Shelf Life" FAQs)

Q: The compound arrived as a yellow powder but has turned into a sticky gum. Is it degraded? A: Likely, yes. The hydrochloride salt is highly hygroscopic .

  • Mechanism: The pyridazine ring nitrogens and the amino group can form hydrogen bond networks with atmospheric moisture. Absorption of water promotes hydrolysis of the methyl ester to the carboxylic acid (5-aminopyridazine-4-carboxylic acid), which is often less soluble and leads to gumming.

  • Protocol:

    • Store exclusively in a desiccator or under inert gas (Argon/Nitrogen) at -20°C.

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Validation: Check LC-MS. A shift from M+1 (parent) to M+1 minus 14 (acid form) indicates hydrolysis.

Q: Is this compound light-sensitive? A: Yes. Aminopyridazines are electron-rich systems (due to the amine) coupled with an electron-deficient ring (pyridazine). This "push-pull" electronic structure makes them susceptible to photo-oxidation.

  • Storage: Amber vials are mandatory.

  • Sign of degradation: Darkening of the yellow solid to brown/black indicates formation of azo-dimers or oxidation products.

Q: What is the toxicity profile? A: Treat as Acute Toxic (Category 2/3) .

  • Risk: Analogs like 4-aminopyridine are potassium channel blockers and neurotoxins. While the carboxylate reduces lipophilicity, the core structure remains biologically active.

  • Handling: Use a localized exhaust hood. Double-glove (Nitrile). Do not weigh on an open bench.

Part 2: Solubility & Solution Preparation

Q: I cannot get the salt to dissolve in DCM or Toluene. What solvent should I use? A: The HCl salt is ionic and polar. It will not dissolve in non-polar organic solvents.

  • Preferred Solvents: DMSO, DMF, Methanol, Water.

  • Troubleshooting: If you need it in DCM for a reaction:

    • Suspend the salt in DCM.

    • Add a tertiary amine (e.g., Triethylamine or DIPEA) to liberate the free base.

    • The mixture should clarify as the lipophilic free base dissolves.

Q: How do I generate the free base without hydrolyzing the ester? A: Avoid aqueous NaOH or KOH, which will rapidly saponify the methyl ester.

  • Recommended Protocol (biphasic neutralization):

    • Dissolve the HCl salt in a minimal amount of ice-cold water.

    • Layer with Ethyl Acetate (EtOAc).[1]

    • Slowly add saturated NaHCO₃ (aq) while stirring vigorously at 0°C until pH ~8.

    • Extract immediately into EtOAc. Dry over Na₂SO₄.

    • Note: The free base is less stable than the salt; use immediately.

Part 3: Reactivity & Synthesis Troubleshooting

Q: My coupling reaction (amide bond formation) failed using standard EDCI/HOBt conditions. Why? A: The 5-amino group is poorly nucleophilic .

  • Reasoning: The pyridazine ring is electron-deficient (two nitrogens withdraw density). The ester at the 4-position further withdraws electron density from the amine via conjugation. The amine is essentially an "electronic sink."

  • Solution: You must use a "forceful" deprotonation strategy or a highly reactive electrophile.

    • Method A (Strong Base): Use NaH in DMF at 0°C to generate the amidyl anion before adding the electrophile (e.g., acid chloride or isocyanate) [1].

    • Method B (Catalysis): For Pd-catalyzed couplings (Buchwald-Hartwig), use bi-dentate ligands (e.g., Xantphos) to prevent catalyst poisoning by the pyridazine nitrogens.

Q: I observed a side product with M-32 (loss of methanol). What happened? A: You likely triggered an intramolecular cyclization .

  • Mechanism: If you acylate the amine (e.g., with an acid chloride), the resulting amide carbonyl is spatially close to the 4-carboxylate. The amide nitrogen can attack the ester, expelling methanol and forming a pyridazino[4,5-d][1,3]oxazin-4-one system [2].

  • Prevention: If this cyclization is unwanted, avoid heating the acylated intermediate and avoid acidic workups that catalyze the ring closure.

Part 4: Analytical Characterization (QC)

Q: The NMR shows broad peaks. Is the sample impure? A: Not necessarily.

  • Cause: In DMSO-d6, the amine protons (-NH₂) often broaden due to exchange with trace water or hydrogen bonding with the ester carbonyl.

  • Verification: Add a drop of D₂O. The broad NH signals should disappear, leaving sharp aromatic signals.

  • Diagnostic Shifts (Free Base in DMSO-d6):

    • H-3 (Ortho to ester): ~9.0 ppm (Singlet, highly deshielded).

    • H-6 (Ortho to amine): ~8.5 ppm (Singlet/Doublet).

    • Methoxy: ~3.9 ppm (Singlet).

Visual Troubleshooting Guides
Diagram 1: Reactivity & Cyclization Pathways

This diagram illustrates the "decision points" where the reaction can diverge into unwanted cyclized byproducts.

ReactivityPathways Start This compound (HCl Salt) FreeBase Free Base (Nucleophile) Start->FreeBase NaHCO3 (aq) / EtOAc 0°C (Prevent Hydrolysis) Acylation Acylation (R-COCl / Base) FreeBase->Acylation NaH / DMF (Strong Activation) Intermediate Amide Intermediate (Stable at RT) Acylation->Intermediate Kinetic Control Cyclization Cyclization (Heat/Acid) Loss of MeOH Intermediate->Cyclization Heat (>60°C) or H+ Product_Coupled Target Amide/Urea (Desired) Intermediate->Product_Coupled Mild Workup Product_Fused Pyridazino-oxazinone (Fused Ring System) Cyclization->Product_Fused Irreversible

Caption: Pathway divergence: The proximity of the 5-amino and 4-ester groups creates a risk of intramolecular cyclization (red path) under thermal or acidic stress.

Diagram 2: Solubility & Handling Protocol

HandlingProtocol Salt HCl Salt Form (Hygroscopic) SolventCheck Target Solvent? Salt->SolventCheck Polar Water / Methanol / DMSO SolventCheck->Polar High Polarity NonPolar DCM / Toluene / EtOAc SolventCheck->NonPolar Low Polarity Action1 Dissolves Directly (Solution Acidic) Polar->Action1 Action2 Insoluble NonPolar->Action2 Fix Add Organic Base (TEA / DIPEA) Action2->Fix Deprotonation Result Soluble Free Base Fix->Result

Caption: Solubility decision tree. The HCl salt requires deprotonation to dissolve in non-polar organic solvents commonly used for synthesis.

Summary Data Table
PropertySpecification / Note
Molecular Weight 189.60 g/mol (HCl salt); 153.14 g/mol (Free Base)
Solubility Water (>50 mg/mL), DMSO, Methanol. Insoluble in Hexane/Et₂O.
pKa (Est.) ~2.5 (Pyridazine N), ~3.5 (Aniline N). Very weak base.
Stability Hydrolyzes in moist air. Light sensitive.
Reactivity Poor nucleophile. Requires NaH/LiHMDS for coupling.
Storage -20°C, Desiccated, Amber Vial.
References
  • Cioffi, C. L., et al. (2014). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry.

  • Chimichi, S., & Nesi, R. (1977).[2] A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry.

  • Penchala, S. C., et al. (2013).[2] AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences.

Sources

preventing hydrolysis of methyl 5-aminopyridazine-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support center for methyl 5-aminopyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a specific focus on preventing hydrolytic degradation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments and long-term sample viability.

Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is this compound susceptible to it?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester functional group (-COOCH₃) is susceptible to attack by water. This reaction cleaves the ester bond, resulting in the formation of 5-aminopyridazine-4-carboxylic acid and methanol.

The susceptibility of this molecule is influenced by its electronic structure. The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient (π-deficient) system.[1] This electron-withdrawing nature increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester group, making it a more attractive target for nucleophilic attack by water. While the amino group (-NH₂) is electron-donating, the overall effect of the pyridazine ring makes the ester vulnerable to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.[2][3]

Caption: The hydrolysis of this compound is initiated by the nucleophilic attack of water on the carbonyl carbon of the ester group.

Q2: What are the ideal storage conditions for solid this compound?

A2: Based on safety data sheets (SDS) and handling advice for analogous aminopyridine and pyridazine compounds, the primary goal is to rigorously exclude moisture.[4][5] The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

ParameterRecommended ConditionRationale & Risk of Deviation
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow the rate of chemical reactions, including hydrolysis. Storage at ambient or elevated temperatures will accelerate degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Many aminopyridine derivatives are listed as "air sensitive".[6] An inert atmosphere displaces both oxygen (preventing oxidation) and ambient moisture, providing maximum protection.
Humidity As low as possible (use of desiccants)The compound is likely hygroscopic (tends to absorb moisture from the air).[7] Storing in a desiccator or including a desiccant pouch inside the secondary container is critical to prevent water absorption, which is the primary reactant for hydrolysis.[][9]
Light Protected from Light (Amber Vial)While hydrolysis is the primary concern, photolytic degradation can be an issue for many heterocyclic compounds. Storing in an amber or opaque container is a standard best practice.[4]
Q3: I suspect my sample has degraded. How can I confirm and quantify the hydrolysis?

A3: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An effective HPLC method will separate the parent compound (this compound) from its primary hydrolytic degradant (5-aminopyridazine-4-carboxylic acid) and any other impurities.

By comparing the peak area of the parent compound in your sample to that of a freshly prepared standard of known concentration, you can accurately quantify the remaining purity and, by extension, the degree of degradation. A decrease in the main peak area and the appearance of a new, more polar (earlier eluting) peak corresponding to the carboxylic acid are strong indicators of hydrolysis.[10][11]

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve stability issues encountered during your experiments.

Issue: Significant degradation of the compound is observed in less than the expected shelf-life.

Caption: A workflow to troubleshoot the premature degradation of this compound.

Troubleshooting_Workflow start Degradation Observed storage_check Review Storage Conditions start->storage_check container_seal Is container properly sealed with an intact cap/septum? storage_check->container_seal atmosphere Was it stored under an inert atmosphere? container_seal->atmosphere Yes correct_storage Action: Implement Correct Storage Protocol. Tightly seal, use inert gas, refrigerate, and use desiccants. container_seal->correct_storage No temp_check Was it stored at the recommended temperature (2-8°C)? atmosphere->temp_check Yes atmosphere->correct_storage No desiccant_check Was a desiccant used or was it stored in a desiccator? temp_check->desiccant_check Yes temp_check->correct_storage No handling_check Review Handling Protocol desiccant_check->handling_check Yes desiccant_check->correct_storage No weighing_env Was the compound weighed in a high-humidity environment? handling_check->weighing_env exposure_time Was the container left open for an extended period? weighing_env->exposure_time No correct_handling Action: Minimize exposure to atmosphere. Weigh quickly in a low-humidity environment (e.g., glove box). weighing_env->correct_handling Yes solution_check Review Solution Preparation exposure_time->solution_check No exposure_time->correct_handling Yes ph_check What is the pH of the solvent/buffer? (Esters are less stable at extreme pH). [13] solution_check->ph_check ph_check->start Optimal pH (Investigate other causes) correct_solution Action: Use freshly prepared neutral or slightly acidic (pH 4-6) buffers. Avoid strong acids/bases. [16] ph_check->correct_solution Non-optimal pH

Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed to maximize the shelf-life of solid this compound.

  • Receipt and Initial Storage:

    • Upon receipt, immediately inspect the container seal for integrity.

    • Place the sealed container inside a secondary, larger container (e.g., a glass desiccator or a sealed polymer bag) that contains a desiccant such as silica gel.

    • Store this entire setup in a refrigerator at 2-8°C, away from light.

  • Sample Aliquoting and Weighing:

    • If possible, perform all manipulations in a controlled-humidity environment, such as a glove box flushed with nitrogen or argon.

    • Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Quickly weigh the desired amount of compound into a tared, dry receiving vial.

    • Minimize the time the primary container is open.

  • Resealing and Return to Storage:

    • Before resealing the primary container, flush the headspace with a gentle stream of inert gas (argon or nitrogen).

    • Tightly close the container, ensuring the cap is secure.

    • Wrap the cap junction with paraffin film for an extra barrier against moisture ingress.

    • Promptly return the compound to its secondary container with desiccant and store at 2-8°C.

Protocol 2: Stability-Indicating RP-HPLC Method for Quantifying Hydrolysis

This protocol provides a starting point for developing a method to separate and quantify this compound and its carboxylic acid degradant.

  • Instrumentation and Columns:

    • System: HPLC with UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase is suitable for retaining and separating small aromatic molecules.[12]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures the amino group is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Elution: Isocratic or Gradient. A good starting point is an isocratic elution with 90% Mobile Phase A and 10% Mobile Phase B.[10] Adjust the ratio to achieve good separation (baseline resolution) between the ester and the more polar carboxylic acid, which will elute earlier.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35°C for reproducible retention times.[10]

    • Detection Wavelength: Scan for the UV absorbance maximum (λ-max) of the compound using a PDA detector. A wavelength around 280 nm is a reasonable starting point for this type of chromophore.[10]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Use a mixture of Mobile Phase A and B (e.g., 50:50) to ensure sample solubility and compatibility with the mobile phase.

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at approximately the same concentration as the standard solution.

    • Forced Degradation (Method Validation): To confirm the method is "stability-indicating," intentionally degrade a sample by dissolving it in a dilute acid (e.g., 0.1 N HCl) and heating gently.[12] The resulting chromatogram should show a clear separation between the parent peak and the new degradation peak(s).

  • Quantification:

    • Calculate the amount of this compound remaining in the sample using the following formula, based on the peak areas from the HPLC analysis:

    % Purity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

References
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • Chem Service. (2014, December 18). SAFETY DATA SHEET 4-Aminopyridine. [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-Amino-4-picoline. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Wang, J., & Li, F. (2015). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Subehan, I., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Drug Delivery. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Kumar, A., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Badawy, S. I., Williams, R. C., & Gilbert, D. L. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry. [Link]

  • Scribd. (n.d.). Ester Hydrolysis Kinetics Data. Retrieved from [Link]

  • Brown, D. J., & Foster, R. V. (1966). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2012). The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac. Drug Development and Industrial Pharmacy. [Link]

  • Peng, C., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology. [Link]

  • Zhang, Y., et al. (2016). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry. [Link]

  • Nash, M. E., et al. (2020). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently cationic poly(β-quaternary ammonium ester)s. Polymer Chemistry. [Link]

  • Al-Ahdali, A. H. (2006). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). International Journal of Chemical Kinetics. [Link]

  • Zhang, M., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules. [Link]

  • Singh, V., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery. [Link]

Sources

Technical Support Center: Optimizing 5-Aminopyridazine-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aminopyridazine-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Drawing from established chemical principles and published literature, this document provides a structured approach to troubleshooting, from starting material selection to final product purification.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the synthesis.

Q1: My overall yield is very low. What is the most common cause? Low yields can arise from multiple factors, but the most frequent culprits are suboptimal reaction conditions (temperature, time), poor quality of starting materials, and losses during work-up and purification.[1] A systematic review of each step is the most effective troubleshooting approach.[1]

Q2: I'm seeing multiple spots on my TLC/LC-MS analysis of the crude product. What are the likely side products? The formation of side products is a common challenge.[2] Depending on the specific synthetic route (e.g., cyclocondensation of a dicarbonyl compound with hydrazine), side products can include incompletely cyclized intermediates, regioisomers, or products from competing side reactions of your starting materials.[3][4]

Q3: The reaction seems to stall and never goes to completion, even after extended reaction times. Why is this happening? Incomplete reactions often point to issues with reagent stoichiometry, insufficient activation energy (temperature too low), or the presence of impurities that may inhibit the reaction.[2] It's also possible that the reaction is reversible and has reached equilibrium under the current conditions.

Q4: My final product is difficult to purify. Are there any tips? Purification challenges often stem from the polarity of the 5-aminopyridazine-4-carboxylate structure. If standard silica gel chromatography is proving difficult, consider reverse-phase chromatography, recrystallization from a suitable solvent system, or converting the product to a salt to facilitate purification.

General Synthesis Workflow & Key Checkpoints

The most common methods for synthesizing the pyridazine core involve the cyclocondensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine.[3][5] The following diagram outlines a general workflow and highlights critical stages for troubleshooting.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification SM Starting Materials (e.g., Dicarbonyl Precursor, Hydrazine) Reaction Cyclocondensation SM->Reaction Purity Check [1] CP1 Checkpoint A: Reagent Purity Solvent Solvent Selection & Preparation Solvent->Reaction Anhydrous? [1] Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time, Temp, Catalyst [6] CP2 Checkpoint B: Reaction Conditions Workup Aqueous Work-up & Extraction Monitoring->Workup Quench at Completion [9] Purification Purification (Chromatography, Recrystallization) Workup->Purification Minimize Emulsions CP3 Checkpoint C: Work-up Losses Characterization Final Product Characterization Purification->Characterization Purity Analysis

Caption: General workflow for pyridazine synthesis highlighting critical checkpoints.

In-Depth Troubleshooting Guide

This section provides a detailed, cause-and-effect approach to resolving specific experimental issues.

Issue 1: Low or No Product Formation (Low Conversion)

If reaction monitoring shows a large amount of unreacted starting material, address the following potential causes.

  • The "Why": Impurities in starting materials can act as catalysts for side reactions or inhibitors for the main reaction.[1] Hydrazine, in particular, can be susceptible to oxidation. The dicarbonyl precursor might be unstable or exist in an unreactive tautomeric form.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Confirm the purity of your dicarbonyl precursor and hydrazine source via NMR or GC-MS.

    • Use Fresh Hydrazine: Use a freshly opened bottle of hydrazine hydrate or distill it if necessary.

    • Check for Precursor Degradation: If the dicarbonyl precursor has been stored for a long time, consider re-purifying it by distillation or recrystallization.

  • The "Why": Cyclocondensation reactions often have a significant activation energy barrier.[4] The choice of solvent, temperature, and presence or absence of a catalyst can dramatically affect the reaction rate and final yield.[2]

  • Troubleshooting Protocol:

    • Temperature Screening: Perform small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor by TLC/LC-MS to find the optimal balance between reaction rate and side product formation.[1]

    • Solvent Selection: The polarity of the solvent can influence reaction pathways.[2] If the reaction is sluggish in a non-polar solvent like toluene, try a more polar solvent like ethanol, acetic acid, or DMF. Acetic acid often serves as both a solvent and a catalyst for this type of condensation.

    • Catalysis: While many pyridazine syntheses proceed without an explicit catalyst, a catalytic amount of acid (like acetic acid) or base can sometimes facilitate the initial condensation step.

The following table illustrates how reaction conditions can be systematically varied to optimize yield.

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1EthanolReflux (78°C)1245%Significant starting material remained.
2Acetic Acid100°C678%Cleaner reaction profile, faster conversion.
3TolueneReflux (110°C)2430%Slow conversion, some byproduct formation.
4DMF100°C865%Good conversion but more difficult work-up.
Issue 2: Significant Side Product Formation

If your crude product is a complex mixture, a logical approach is needed to identify and minimize the unwanted products.

Troubleshooting_Side_Products cluster_causes Potential Causes & Solutions Start Problem: Significant Side Products Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Structures (Intermediates, Isomers, etc.) Analyze->Identify Cause1 Incomplete Cyclization? Identify->Cause1 Cause2 Product Degradation? Identify->Cause2 Cause3 Regioisomer Formation? Identify->Cause3 Solution1 Increase Temp/Time Use higher boiling solvent Cause1->Solution1 Solution Solution2 Lower Temp Reduce reaction time Quench immediately [9] Cause2->Solution2 Solution Solution3 Modify starting material Change solvent polarity Cause3->Solution3 Solution

Caption: Decision-making flowchart for troubleshooting side product formation.

  • The "Why": The desired product itself might be unstable under the prolonged heating or acidic/basic conditions of the reaction or work-up.[1][2]

  • Troubleshooting Protocol:

    • Monitor for Degradation: Take aliquots from the reaction mixture at different time points and analyze by LC-MS. If you see the product peak appearing and then decreasing over time while new impurity peaks grow, degradation is likely occurring.

    • Milder Conditions: Attempt the reaction at a lower temperature for a longer period.[2]

    • Modified Work-up: Ensure the work-up procedure is performed promptly after the reaction is complete and avoids excessively harsh pH conditions.

  • The "Why": If you are using an unsymmetrical dicarbonyl precursor, it's possible for hydrazine to react at two different sites, leading to the formation of regioisomers which can be very difficult to separate. The regiochemical outcome is often governed by the electronic and steric properties of the starting materials.[6]

  • Troubleshooting Protocol:

    • Characterize the Mixture: Use advanced NMR techniques (like NOESY) or X-ray crystallography on a derivative to determine the major and minor regioisomers.

    • Modify Starting Materials: If possible, choose a symmetrical precursor to avoid this issue altogether. Alternatively, you can alter the electronic properties of the dicarbonyl (e.g., by changing substituent groups) to favor the formation of one isomer.

    • Solvent Effects: The regioselectivity of some cyclocondensations can be influenced by the reaction solvent.[7] Experiment with a range of solvents from non-polar to polar protic and aprotic.

Baseline Synthetic Protocol Example

This protocol is a representative example for the synthesis of an ethyl 5-aminopyridazine-4-carboxylate precursor and should be optimized for specific substrates.

Synthesis of Ethyl 5-amino-6-methyl-2-phenylpyridazine-4-carboxylate

  • Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in glacial acetic acid (5 mL per 1 g of starting material), add phenylhydrazine (1.1 eq).

  • Heating and Monitoring: Heat the mixture to 100 °C with stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Drying: Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Pyridazine synthesis, optimization, mechanism and scope.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • MDPI. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • RSC Publishing. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield.

Sources

Validation & Comparative

Optimizing Structural Characterization: Methyl 5-aminopyridazine-4-carboxylate 1H NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-aminopyridazine-4-carboxylate 1H NMR Spectrum in Methanol-d4 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This compound (CAS 1147110-07-3 ) is a critical heterocyclic building block utilized in the synthesis of Retinol Binding Protein 4 (RBP4) antagonists and Transthyretin (TTR) amyloid fibrillogenesis inhibitors.[1][2][3] Accurate structural verification of this intermediate is essential for maintaining the integrity of downstream medicinal chemistry campaigns.

This guide provides a definitive analysis of the 1H NMR spectrum in Methanol-d4 (CD3OD) , objectively comparing its performance against the common alternative, Dimethyl Sulfoxide-d6 (DMSO-d6) .[2][4] While Methanol-d4 offers superior resolution and solubility for polar purification fractions, it presents specific challenges—namely the exchange of labile amine protons—that researchers must navigate to ensure robust characterization.[1][4]

Technical Specifications & Compound Profile

FeatureSpecification
IUPAC Name This compound
CAS Number 1147110-07-3
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Core Scaffold 1,2-Diazine (Pyridazine)
Key Functionality Ortho-amino ester (Push-Pull system)
Experimental Protocol: Sample Preparation

To replicate the spectral data presented below, follow this standardized protocol:

  • Mass: Weigh 5.0 – 10.0 mg of the solid analyte.[2]

  • Solvent: Add 0.6 mL of Methanol-d4 (99.8% D) .

  • Dissolution: Vortex for 30 seconds. The compound is highly soluble in polar protic solvents; sonication is rarely required.

  • Acquisition: Record at 400 MHz (or higher) at 298 K. Set relaxation delay (d1) to ≥ 1.0 s to ensure accurate integration of the isolated aromatic protons.

Spectral Analysis: Methanol-d4 (Experimental Data)

The following data represents the validated chemical shifts for this compound in CD3OD.

Table 1: 1H NMR Assignments in Methanol-d4
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Justification
8.90 Singlet (s)1HH-3 Most deshielded proton.[1] Located ortho to the electron-withdrawing ester (COOMe) and adjacent to N2.[2]
8.70 Doublet (d, J ≈ 0.6 Hz)1HH-6 Shielded relative to H-3 due to the ortho electron-donating amino group (NH2), despite adjacency to N1.[2][4]
3.94 Singlet (s)3H-OCH3 Characteristic methyl ester resonance.[1][2]
-- -----NH2 Not Visible. Rapid deuterium exchange with CD3OD eliminates the amine signal.[1][2]

Note on Coupling: The small coupling constant (J ≈ 0.6 Hz) observed at 8.70 ppm is typical for pyridazines, representing weak cross-ring coupling or long-range interactions, often unresolved at lower fields.[2][4][5]

Comparative Analysis: Methanol-d4 vs. DMSO-d6[1]

Choosing the right solvent is a strategic decision in the characterization workflow.[2] The table below compares the "performance" of Methanol-d4 against DMSO-d6 for this specific scaffold.

Table 2: Solvent Performance Comparison
FeatureMethanol-d4 (CD3OD) DMSO-d6 Scientific Insight
Amine Detection Fail (Exchanged)Pass (Visible ~7.5 ppm)Use DMSO-d6 if confirming the presence of the primary amine is the critical quality attribute (CQA).[1][2]
Spectral Resolution High Moderate CD3OD provides sharper lines and less viscosity-induced broadening, crucial for resolving the H3/H6 fine structure.[2]
Water Suppression Excellent Poor DMSO is hygroscopic; the water peak (3.33 ppm) often obscures mid-field signals.[2] CD3OD water peak (4.87 ppm) is usually distinct from the ester (3.94 ppm).[2][4]
Sample Recovery High Low CD3OD evaporates easily (bp 64.7°C), allowing sample recovery.[2][4] DMSO (bp 189°C) makes recovery difficult.[2]
Mechanistic Insight: The Labile Proton Exchange

In Methanol-d4, the amine protons undergo rapid chemical exchange with the solvent deuterium pool:



This renders the NH2 signal invisible.[2][4] In DMSO-d6, hydrogen bonding stabilizes the amine protons, slowing exchange and allowing them to appear as a broad singlet, typically between 7.0 – 8.0 ppm .[4][5]

Visualization of Structural Logic[2][4]

Diagram 1: NMR Assignment Logic & Structure

This diagram maps the electronic effects (Push-Pull) to the observed chemical shifts.[2]

G Compound This compound H3 H-3 Proton (δ 8.90 ppm) Compound->H3 H6 H-6 Proton (δ 8.70 ppm) Compound->H6 Me Methyl Ester (δ 3.94 ppm) Compound->Me EWG Ester Group (EWG) Deshielding Effect EWG->H3 Ortho Position (Strong Downfield Shift) EDG Amino Group (EDG) Shielding Effect EDG->H6 Ortho Position (Relative Upfield Shift)

Caption: Electronic mapping of chemical shifts. The electron-withdrawing ester deshields H-3, while the electron-donating amine shields H-6.[1]

Diagram 2: Solvent Selection Decision Workflow

A self-validating protocol for choosing the correct solvent based on analytical needs.[1]

Workflow Start Start: Characterize This compound Decision Is 'NH2' Confirmation Critical? Start->Decision Yes Yes: Use DMSO-d6 Decision->Yes Strict ID Req. No No: Use Methanol-d4 Decision->No Routine Purity ProcessDMSO Observe: Broad Singlet (7-8 ppm) Risk: Water Peak Interference Yes->ProcessDMSO ProcessMeOH Observe: Sharp Aromatic Signals Benefit: Easy Sample Recovery No->ProcessMeOH Validation Final Validation: Check H3 (8.90) vs H6 (8.70) Integration ProcessDMSO->Validation ProcessMeOH->Validation

Caption: Decision matrix for solvent selection. Use DMSO-d6 for full structural elucidation; use CD3OD for routine purity checks and isolation.[1]

Troubleshooting & Validation

Distinguishing Regioisomers

A common synthetic pitfall is the formation of the regioisomer methyl 4-aminopyridazine-3-carboxylate .[1]

  • Target Compound (4-carboxylate): H3 and H6 are singlets (or very weak doublets).[2] The chemical shift difference is small (~0.2 ppm).[2]

  • Isomer (3-carboxylate): The protons would be H5 and H6, which are vicinal.[2][4] They would appear as doublets with a large coupling constant (J ≈ 4-5 Hz) .[1][2]

  • Validation Rule: If you see a large coupling constant (J > 2 Hz), you likely have the wrong isomer.[2][4]

Impurity Flags
  • Water in CD3OD: Singlet at ~4.87 ppm.[2]

  • Residual DMF: If synthesized in DMF, look for doublets at 2.89/3.0 ppm and a singlet at 8.0 ppm.[4][5]

  • Residual Ethyl Acetate: Quartet at 4.1 ppm, Singlet at 2.0 ppm, Triplet at 1.2 ppm.[4][5]

References

  • Experimental NMR Data Source: Klabunde, T., et al. (2012).[2][4][5] Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis. Journal of Medicinal Chemistry . (Data extracted from Supporting Information, Compound 16 synthesis).

  • Synthesis & Application: Cioffi, C. L., et al. (2014).[2][4][5] Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry , 57(18), 7731-7757.[2][4][5] [2][4]

  • Solvent Properties: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry , 62(21), 7512-7515.[2][4][5] [2][4]

Sources

NMR Profiling of the Pyridazine Ring: Distinguishing the 8.70–8.90 ppm Signature

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for Senior Application Scientists and Medicinal Chemists . It moves beyond basic textbook definitions to address the practical "in-solution" behavior of pyridazine scaffolds, specifically analyzing the diagnostic utility of the 8.70–8.90 ppm window in distinguishing this ring from its diazine isomers.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Spectroscopy Specialists Focus: 1H NMR Structural Elucidation of 1,2-Diazines

Executive Summary: The "Diazine Problem" in Drug Discovery

In medicinal chemistry, "scaffold hopping" between diazine isomers (pyridazine, pyrimidine, pyrazine) is a standard tactic to optimize metabolic stability and solubility. However, confirming the regiochemistry of these substitutions is often non-trivial due to overlapping chemical shift windows.

While the unsubstituted pyridazine parent ring displays a classic


 9.17 / 7.54 pattern, functionalized drug scaffolds frequently compress these signals into the 

8.70 – 8.90 range.
This guide analyzes why these shifts occur, how to distinguish them from the ubiquitous pyrimidine "false positives," and provides a self-validating protocol for structural assignment.

The Diagnostic Signature: Decoding 8.90 and 8.70

The Baseline: Unsubstituted Pyridazine

To understand the shifts at 8.90 and 8.70, we must first establish the baseline of the parent heterocycle in CDCl3.

  • 
    -Protons (H3/H6): 
    
    
    
    9.17 ppm. Highly deshielded due to the paramagnetic anisotropy of the N=N bond and the electronegativity of the adjacent nitrogen.
  • 
    -Protons (H4/H5): 
    
    
    
    7.54 ppm.[1] Shielded relative to the
    
    
    -position but aromatic.
The "Drug Scaffold" Shift: Why 8.90 / 8.70?

The specific values of 8.90 ppm and 8.70 ppm referenced in this topic are diagnostic of asymmetrically substituted pyridazines or fused pyridazine systems (e.g., imidazo[1,2-b]pyridazines) common in kinase inhibitors.

  • Electronic Perturbation: Introducing a substituent at C3 (e.g., an alkyl, aryl, or halide group) breaks the symmetry.

    • The remaining

      
      -proton (H6) often shifts upfield from 9.17 to ~8.90 ppm  due to changes in ring current or mesomeric effects.
      
    • The

      
      -protons (H4/H5) split and shift, with H5 often appearing near 8.70 ppm  in electron-deficient fused systems.
      
  • Solvent Effects (DMSO-d6): Polar solvents can disrupt the N-N lone pair interactions, often compressing the spectral window and shifting

    
    -protons slightly upfield compared to non-polar solvents, stabilizing the 8.90 range.
    

Critical Insight: If you observe distinct signals at 8.90 and 8.70, you are likely observing a 3-substituted pyridazine or a fused scaffold , NOT the unsubstituted parent.

Comparative Analysis: Pyridazine vs. Isomers

The primary risk in assigning these shifts is confusing a substituted pyridazine with a Pyrimidine ring, which naturally resonates in the 8.7–9.2 range.

Table 1: Comparative 1H NMR Shifts of Diazine Isomers (CDCl3)
FeaturePyridazine (1,2-Diazine) Pyrimidine (1,3-Diazine) Pyrazine (1,4-Diazine)
Structure Adjacent Nitrogens (N1, N2)Meta Nitrogens (N1, N3)Para Nitrogens (N1, N4)

-Proton Shift

9.17
(Parent)

8.70–8.90
(Substituted)

9.20
(H2, singlet)

8.70
(H4/H6, doublet)

8.60
(Singlet)

-Proton Shift

7.50–7.80

7.30
(H5, triplet)
N/A (All equivalent in parent)
Coupling (

)

Hz (Ortho)

Hz

Hz (Smaller)H2 is a Singlet (or weak

)
Singlet (Parent)Para-coupling in derivatives
Diagnostic Key High

-value (~8.5 Hz)
is the "smoking gun" for Pyridazine.
H2 Singlet at >9.0 ppm distinguishes it from Pyridazine.Symmetry (Singlet) is key.
Visualizing the Decision Logic

The following diagram illustrates the logical flow for distinguishing these isomers based on the 8.70–8.90 ppm signals.

DiazineLogic Start Signal Observed at δ 8.70 - 8.90 ppm CheckMult Check Multiplicity & Coupling (J) Start->CheckMult Singlet Singlet (s) CheckMult->Singlet No Coupling Doublet Doublet (d) CheckMult->Doublet Coupling Observed Pyrazine Pyrazine Derivative (Symmetric) Singlet->Pyrazine CheckH2 Is there a Singlet at > 9.0 ppm? Doublet->CheckH2 Pyrimidine Pyrimidine (H4/H6 = 8.7, H2 = 9.2) CheckH2->Pyrimidine Yes (H2 present) CheckJ Measure Coupling Constant (J) CheckH2->CheckJ No (Only 8.7-8.9 region) SmallJ J ≈ 4-5 Hz CheckJ->SmallJ LargeJ J ≈ 8-9 Hz CheckJ->LargeJ SmallJ->Pyrimidine Substituted Pyrimidine Pyridazine Pyridazine Derivative (Matches 8.90/8.70 Target) LargeJ->Pyridazine CONFIRMED

Figure 1: Decision tree for assigning diazine isomers based on chemical shift and coupling constants.

Experimental Validation Protocol

To rigorously confirm the Pyridazine assignment against the 8.90/8.70 signals, follow this self-validating workflow.

Step 1: Solvent Selection (The "Shift Test")

Run the sample in both CDCl3 and DMSO-d6 .

  • Rationale: Pyridazines are highly sensitive to hydrogen bonding at the N1/N2 lone pairs.

  • Expected Result:

    • Pyridazine:[1][2][3][4][5][6][7] Significant shift (

      
       ppm) often observed for 
      
      
      
      -protons due to solvent-solute interaction.
    • Pyrazine:[3][8][9] Minimal shift due to symmetry and lack of dipole moment.

Step 2: Optimized Acquisition Parameters

Standard high-throughput NMR often uses short relaxation delays (D1 = 1.0s), which suppresses the integration of quaternary carbons or isolated protons (like Pyrimidine H2).

  • Protocol:

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (D1): Set to

      
       (typically 5–7 seconds for heteroaromatics) to ensure accurate integration.
      
    • Scans: Minimum 64 scans for clear satellite identification.

Step 3: The 13C Satellite Check (Advanced)

If 15N HMBC is unavailable, check the 13C satellites of the signal at 8.90.

  • Pyridazine: The

    
    -proton (H6) is adjacent to a nitrogen. The 1JCH is typically large (~180 Hz).
    
  • Pyrimidine: The H2 proton (between two nitrogens) has an exceptionally large 1JCH (>200 Hz).

Case Study: 3-Substituted Pyridazine Scaffold

In a typical drug discovery campaign (e.g., developing kinase inhibitors), a 3-amido-pyridazine derivative was synthesized.

  • Observed Spectra (DMSO-d6):

    • Signal A:

      
       8.92 (d, 
      
      
      
      Hz, 1H)
    • Signal B:

      
       8.15 (d, 
      
      
      
      Hz, 1H)
    • Note: The shift at 8.92 corresponds to H6 (alpha to N). The shift at 8.15 corresponds to H5 (beta to N).

  • Interpretation:

    • The 8.92 ppm signal confirms the

      
      -proton environment.
      
    • The 9.0 Hz coupling definitively rules out Pyrimidine (which would show ~5 Hz) and confirms the ortho relationship of the pyridazine ring protons.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (Detailed solvent shift data). Link

  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[10] University of Wisconsin-Madison. (Authoritative tables on heterocyclic shifts). Link

  • Barba-Bon, A., et al. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines. White Rose Research Online. (Specific data on 3-substituted pyridazine shifts). Link

  • National Institutes of Health (NIH). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders. (Comparison of pyrimidine shifts). Link

  • Fulmer, G. R., et al.NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Standard reference for solvent residuals).

Sources

A Senior Application Scientist's Guide to Differentiating Amino and Ester Functional Groups on Pyridazine Scaffolds Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the pyridazine ring is a privileged scaffold, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] The functionalization of this core is critical to modulating biological activity. Among the most common substituents are amino and ester groups, which can drastically alter a molecule's interaction with biological targets.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, sensitive, and powerful first-pass technique for confirming the successful incorporation of these functional groups. This guide moves beyond a simple recitation of frequency tables. It provides a comparative analysis grounded in the principles of vibrational spectroscopy, explaining why these groups appear as they do on a pyridazine ring and how to interpret their signatures with confidence.

Section 1: The Vibrational Signature of Amino-Substituted Pyridazines

The defining characteristic of primary and secondary amines in an IR spectrum is the N-H bond. Tertiary amines, lacking an N-H bond, will not show the key stretching or bending vibrations discussed here, making their identification by FTIR less direct.[2]

Key Absorption Bands for Amino Groups
  • N-H Stretching Vibrations (3500 - 3250 cm⁻¹): This is the most diagnostic region for amines. The electronic environment of the pyridazine ring, being aromatic, typically shifts these stretches to slightly higher frequencies compared to their aliphatic counterparts.[3][4]

    • Primary Amines (-NH₂): Exhibit two distinct bands resulting from asymmetric and symmetric stretching modes. The asymmetric stretch appears at a higher wavenumber (typically 3500-3420 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (3420-3340 cm⁻¹).[3][5] The presence of two peaks in this region is a strong indicator of a primary amine.

    • Secondary Amines (-NHR): Possess only one N-H bond and therefore show a single, weaker absorption band in the 3350-3310 cm⁻¹ range.[2][5]

  • N-H Bending (Scissoring) Vibrations (1650 - 1580 cm⁻¹): This vibration is characteristic of primary amines (-NH₂) and appears as a medium to strong, often broad band.[3][5] Its position can sometimes overlap with the C=C aromatic ring stretching vibrations, requiring careful analysis of the entire spectrum for confirmation.[6]

  • C-N Stretching Vibrations (1335 - 1250 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines like amino-pyridazines gives rise to a strong band in this region of the spectrum.[5] This provides secondary evidence for the presence of the amino group attached to the heterocyclic ring.

Causality: The Influence of the Pyridazine Ring

The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent, electronegative nitrogen atoms. This electronic nature influences the attached amino group in two ways:

  • Bond Strength: The ring's electron-withdrawing character can slightly alter the bond strength and polarity of the N-H bonds, contributing to the observed shifts in stretching frequencies.[7]

  • Conjugation: Resonance effects between the amine's lone pair and the aromatic system can influence the C-N bond character, which is reflected in its stretching frequency.

Section 2: The Vibrational Signature of Ester-Substituted Pyridazines

Esters are distinguished by the highly polar carbonyl group (C=O) and the C-O single bonds. These features produce some of the most characteristic and intense bands in an IR spectrum.

Key Absorption Bands for Ester Groups
  • C=O Carbonyl Stretching (1730 - 1715 cm⁻¹): This is the most prominent and unambiguous absorption for an ester. It is almost always one of the strongest peaks in the entire spectrum due to the large change in dipole moment during the stretching vibration.[6][8] For esters directly attached to an aromatic ring (aromatic esters), such as an ester-substituted pyridazine, this frequency is lowered due to conjugation.[9][10] Saturated aliphatic esters typically absorb at a higher frequency (1750-1735 cm⁻¹), making this shift a key diagnostic feature.[9][10]

  • C-O Stretching Vibrations (1300 - 1000 cm⁻¹): Esters possess two distinct C-O single bond stretches, which typically appear as two or more strong, often broad, bands in the fingerprint region.[8][10]

    • Asymmetric Stretch (C-C-O): Found between 1300-1150 cm⁻¹, this corresponds to the stretch of the bond between the carbonyl carbon and the oxygen.[8] For aromatic esters, this peak is typically found in the upper end of this range, from 1310-1250 cm⁻¹.[11]

    • Symmetric Stretch (O-C-C): Located between 1150-1000 cm⁻¹, this corresponds to the stretch involving the oxygen and the alkyl portion of the ester.[8][11]

The presence of a very strong C=O band accompanied by strong absorptions in the 1300-1000 cm⁻¹ region is definitive evidence for an ester functional group.

Section 3: A Comparative Guide to Distinguishing Amino and Ester Groups

While both functional groups have distinct signatures, a systematic approach ensures accurate identification. The primary differentiating factor is the high-frequency N-H stretching region versus the intense, lower-frequency C=O stretching region.

Comparative Data Summary
Functional GroupKey Vibrational ModeTypical Wavenumber Range (cm⁻¹) on a Pyridazine RingIntensity & Characteristics
Primary Amine N-H Asymmetric Stretch3500 - 3420Medium, Sharp (Two Bands)
N-H Symmetric Stretch3420 - 3340Medium, Sharp
N-H Bend (Scissoring)1650 - 1580Medium to Strong, Broad
C-N Stretch1335 - 1250Medium to Strong
Secondary Amine N-H Stretch3350 - 3310Weak to Medium, Sharp (One Band)
Ester C=O Stretch (Conjugated)1730 - 1715Very Strong, Sharp
C-O Asymmetric Stretch1310 - 1250Strong, Broad
C-O Symmetric Stretch1150 - 1000Strong, Broad
Workflow for Spectral Interpretation

This decision-making workflow guides the analysis of an unknown pyridazine derivative's FTIR spectrum.

FTIR_Analysis_Workflow start Analyze Spectrum (4000-650 cm⁻¹) check_NH Strong/Medium Bands in 3500-3300 cm⁻¹ Region? start->check_NH is_primary Two Bands Present? check_NH->is_primary Yes check_CO Very Strong, Sharp Band in 1730-1715 cm⁻¹ Region? check_NH->check_CO No is_secondary One Weak/Medium Band? is_primary->is_secondary No conclude_primary Result: Likely Primary Amine (-NH₂) is_primary->conclude_primary Yes conclude_secondary Result: Likely Secondary Amine (-NHR) is_secondary->conclude_secondary Yes is_secondary->check_CO No check_fingerprint Confirm with Strong C-O Bands (1300-1000 cm⁻¹)? check_CO->check_fingerprint Yes conclude_other Result: No Amine or Ester. Investigate Other Functional Groups. check_CO->conclude_other No conclude_ester Result: Likely Ester (-COOR) check_fingerprint->conclude_ester Yes check_fingerprint->conclude_other No

Caption: A decision tree for identifying amino or ester groups on pyridazines via FTIR.

Section 4: Self-Validating Experimental Protocol for Data Acquisition

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and robust method for analyzing solid powder samples that requires minimal preparation.

Methodology: ATR-FTIR Analysis

Objective: To obtain a high-quality, reproducible infrared spectrum of a solid pyridazine derivative.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of pyridazine derivative (approx. 1-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Protocol:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • ATR Crystal Cleaning (Pre-Analysis Validation):

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol.

    • Allow the solvent to fully evaporate.

    • Causality: This step is critical to remove any residue from previous analyses that would contaminate the current sample's spectrum.

  • Background Spectrum Acquisition (Self-Validation Check):

    • With the clean, empty ATR accessory in place, collect a background spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, co-adding 32-64 scans.[12]

    • Causality: The background scan measures the instrument's response and the ambient environment (e.g., atmospheric H₂O and CO₂). The software will automatically subtract this from the sample spectrum, ensuring the final spectrum is only that of the sample.[13]

    • Validation: After collection, view the background interferogram or single-beam spectrum. It should appear as a smooth curve, characteristic of the instrument's optics and detector response.

  • Sample Application:

    • Place a small amount of the solid pyridazine sample onto the center of the ATR crystal using a clean spatula.

    • Engage the ATR pressure clamp and apply consistent, firm pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample adequately, resulting in a strong, high-quality spectrum. Insufficient pressure leads to weak and distorted peaks.

  • Sample Spectrum Acquisition:

    • Using the exact same parameters as the background scan, collect the sample spectrum.

    • Causality: Using identical parameters is non-negotiable for accurate background subtraction.

  • Data Quality Check (Post-Analysis Validation):

    • Examine the resulting spectrum. Key quality indicators include:

      • A flat baseline around 95-100% Transmittance.

      • The strongest absorption peaks should not be "flat-bottomed" (saturated), which indicates the sample was too thick or concentrated. If saturation occurs, repeat the analysis with less sample.

      • Absence of strong, sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3700-3500 cm⁻¹ and sharp rotational lines ~1800-1400 cm⁻¹), indicating good background subtraction.

  • Cleaning (Post-Use Validation):

    • Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal thoroughly with solvent and a lint-free wipe as in Step 2.

    • Collect a quick scan to ensure the crystal is clean and ready for the next user. The spectrum should resemble a flat line.

By following this protocol, the integrity of the data is validated at multiple stages, ensuring that the resulting spectrum is a trustworthy representation of the sample's chemical composition.

Conclusion

The differentiation of amino and ester groups on a pyridazine scaffold by FTIR spectroscopy is straightforward when a systematic approach is employed. The presence of N-H stretching bands above 3300 cm⁻¹ is the defining feature of primary and secondary amines, while a very strong C=O stretching band around 1720 cm⁻¹ is the unmistakable hallmark of an ester. By understanding the underlying principles of these vibrations and the electronic influence of the pyridazine ring, researchers can confidently and rapidly verify the outcomes of their synthetic efforts, accelerating the drug discovery process.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY [Ester Section]. Retrieved from [Link]

  • Lee, T. A., & Lin, C. Y. (2025, August 7). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Singh, P., & Kumar, D. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research.
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  • Choi, K. W., Ahn, D. S., Lee, J. H., & Kim, S. K. (2006). Vibrational Spectroscopy of the Pyridazine Cation in the Ground State. The Journal of Physical Chemistry A, 110(8), 2634–2639.
  • Reva, I., Lapinski, L., & Fausto, R. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 159-170.
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  • University of Pennsylvania. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Mahmoud, M. A. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 8-19.
  • Nazarbayev University Repository. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Retrieved from [Link]

  • Douha, S., et al. (2023).
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  • Volyniuk, D., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(19), 6296.
  • U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 5-Aminopyridazine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of methyl 5-aminopyridazine-4-carboxylate. As a professional in drug development and chemical research, your safety, the integrity of your experiments, and regulatory compliance are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety measures.

The hazard profile for this compound is determined by its chemical structure. As an aminopyridazine derivative, it is prudent to handle it with the precautions appropriate for compounds known to cause skin, eye, and respiratory irritation. The guidance herein is synthesized from safety data for structurally analogous compounds and established laboratory safety standards.

Core Hazard Assessment

Based on data from related aminopyridine and pyridazine compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2]

  • Serious Eye Irritation/Damage: The compound is likely to cause serious irritation and potentially damage to the eyes upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Acute Toxicity: Similar compounds can be toxic or fatal if swallowed, in contact with skin, or if inhaled.[4][5]

Adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) is mandatory to ensure all personnel are aware of these risks.[6][7]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a robust barrier against exposure. The following table summarizes the mandatory equipment for handling this compound.

Protection Type Specific Recommendations Rationale and Governing Standards
Hand Protection Wear chemically resistant, impervious gloves. Nitrile rubber (min. 14 mils thickness) is suitable for splash protection. For extended handling or immersion, butyl rubber or Viton™ gloves are recommended.[8]Prevents dermal absorption and skin irritation.[4][9] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
Eye & Face Protection Chemical safety goggles are mandatory.[10][11] When there is a significant risk of splashing or dust generation, a full-face shield must be worn in addition to goggles.Protects against splashes and airborne particles that can cause serious eye damage.[3] This complies with OSHA's eye and face protection regulations found in 29 CFR 1910.133.[10]
Body Protection A buttoned, long-sleeve laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant coveralls or a chemical apron over the lab coat should be used.[8][12]Protects the skin on the body and arms from accidental contact.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][12]
Respiratory Protection All handling of solid material or solutions must be performed inside a certified chemical fume hood.[10] If dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator must be used.[2][10]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[2] Engineering controls like a fume hood are the primary line of defense.

Safe Handling and Operations Workflow

A systematic workflow is critical for minimizing risk. The following procedure outlines the essential steps from preparation to disposal.

Step 1: Pre-Operational Safety Protocol
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, glassware, and waste containers, and place them within the fume hood.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[13]

  • Review Procedures: Mentally walk through the entire experimental procedure before handling the chemical.

Step 2: Chemical Handling
  • Don PPE: Put on all required PPE as specified in the table above.

  • Dispensing Solid: Carefully open the container inside the fume hood. Use a spatula to weigh the desired amount of this compound, avoiding any actions that could generate dust.

  • Solution Preparation: If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Dispensing: Securely close the primary container.

Step 3: Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work surface within the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[14]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Operation Phase prep1 Verify Fume Hood & Eyewash Station prep2 Assemble All Equipment & Reagents prep1->prep2 prep3 Don Mandatory PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Experiment handle2 Prepare Solution / Add to Reaction handle1->handle2 handle3 Securely Seal Primary Container handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 End Experiment clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[1]

Spill and Waste Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

  • Spill Management:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

    • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4][13] Do not dispose of down the drain.

By integrating these scientifically-backed protocols into your daily operations, you build a culture of safety and ensure the responsible handling of reactive chemical compounds.

References

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Material Safety Data Sheet - Amazon S3. (2005).
  • SAFETY DATA SHEET - MilliporeSigma. (2025).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.).
  • Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. (2025).
  • SAFETY DATA SHEET - Chem Service. (2014).
  • Selecting PPE When Using Pesticides | Integrated Crop Management - Iowa State University. (2022).
  • Personal Protective Equipment (PPE) for Homeowner Pesticide Usage | Home & Garden Information Center - . (2022). Retrieved from

  • Substance Information - ECHA - European Union. (2023).
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022).
  • Guidelines for the Safe Handling of Hazardous Chemicals - HM Royal. (2025).
  • Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem. (n.d.).
  • Methyl 5-aminopyridine-3-carboxylate 97 36052-25-2 - Sigma-Aldrich. (n.d.).
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2018).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.